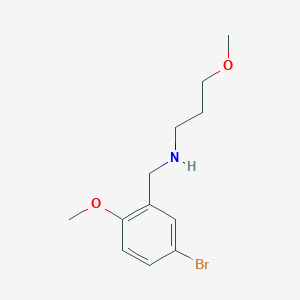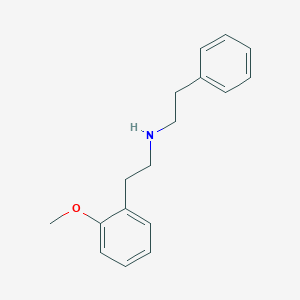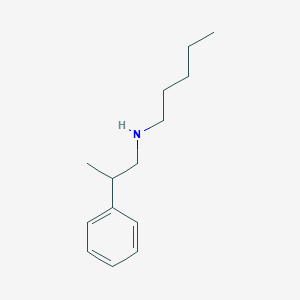
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is not fully understood. However, several research studies have suggested that this compound exerts its anticancer activity by inhibiting various cellular pathways involved in cancer progression. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has been shown to exhibit antiviral and antimicrobial properties. This compound has been shown to inhibit the replication of several viruses including HIV, hepatitis C virus, and influenza virus. Additionally, this compound has been shown to exhibit antibacterial activity against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound exhibits antiviral and antimicrobial properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide. One of the most promising directions is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as viral infections and bacterial infections. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
The synthesis of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-amino-5-methylpyridine, 2-acetylfuran, and 2-chloroquinoline-4-carboxylic acid in the presence of a catalyst such as triethylamine or pyridine. The reaction mixture is then refluxed in a suitable solvent such as ethanol or acetonitrile to yield the desired product. This synthesis method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Several research studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Produktname |
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-6-5-9-20(22-13)24-21(25)16-12-18(19-11-10-14(2)26-19)23-17-8-4-3-7-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
InChI-Schlüssel |
TVOSCJYJWBCJKN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)



![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)


![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)